molecular formula C28H38N6O6 B14433652 Enkephalin, ala(2)-valnh2(5)- CAS No. 78873-50-4

Enkephalin, ala(2)-valnh2(5)-

Cat. No.: B14433652
CAS No.: 78873-50-4
M. Wt: 554.6 g/mol
InChI Key: UMPPNLOXQBBGTG-HGAHBTBJSA-N
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Description

Enkephalin, ala(2)-valnh2(5)- is a synthetic analog of the naturally occurring enkephalins, which are pentapeptides involved in regulating nociception (pain sensation) in the body. Enkephalins bind to the body’s opioid receptors and play a crucial role in pain modulation and stress response . This compound is specifically designed to enhance stability and efficacy compared to its natural counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enkephalin, ala(2)-valnh2(5)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of enkephalin, ala(2)-valnh2(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Enkephalin, ala(2)-valnh2(5)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enkephalin, ala(2)-valnh2(5)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Leucine-enkephalin: Another naturally occurring enkephalin with similar opioid receptor binding properties.

    Methionine-enkephalin: Similar to leucine-enkephalin but with a methionine residue.

    [D-Ala2, D-Leu5]-enkephalin: A synthetic analog with enhanced stability and potency

Uniqueness

Enkephalin, ala(2)-valnh2(5)- is unique due to its specific amino acid modifications, which enhance its stability and efficacy compared to natural enkephalins. These modifications allow for more targeted therapeutic applications and improved pharmacokinetic properties .

Properties

CAS No.

78873-50-4

Molecular Formula

C28H38N6O6

Molecular Weight

554.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide

InChI

InChI=1S/C28H38N6O6/c1-16(2)24(25(30)37)34-28(40)22(14-18-7-5-4-6-8-18)33-23(36)15-31-26(38)17(3)32-27(39)21(29)13-19-9-11-20(35)12-10-19/h4-12,16-17,21-22,24,35H,13-15,29H2,1-3H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,24+/m1/s1

InChI Key

UMPPNLOXQBBGTG-HGAHBTBJSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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